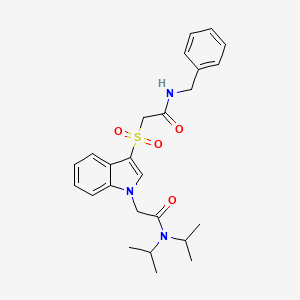

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. These interactions may induce conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Similar compounds have been found to influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential range of targets and pathways it may affect. These effects could include changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other molecules in the cellular environment .

Biologische Aktivität

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates an indole ring, a sulfonamide moiety, and a diisopropylacetamide group, which together contribute to its biological activity. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C25H31N3O4S, with a molecular weight of 469.6 g/mol. The unique structural features include:

- Indole Framework : Known for its diverse biological activities.

- Sulfonamide Group : Often associated with antibacterial properties.

- Diisopropylacetamide : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity

Preliminary studies indicate that this compound may act as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme . This enzyme plays a crucial role in glucocorticoid metabolism, influencing physiological processes such as glucose metabolism and inflammation. Inhibition could lead to therapeutic strategies for conditions like obesity, diabetes, and metabolic syndrome.

The compound's interaction with the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme suggests a mechanism where it binds selectively to the active site, altering enzyme activity. Molecular docking studies are recommended to visualize binding interactions and confirm this hypothesis.

In Vitro Studies

Research has shown that derivatives of benzylamino-2-oxoethyl compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. One study identified an analog that exhibited maximal protective activity at an EC50 of 0.1±0.01μM, suggesting that structural modifications can enhance bioactivity .

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound 1 | 97 | 6 ± 1 |

| Compound 5a | 45 | 18 ± 4 |

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the benzylamino and oxoethyl substituents can significantly impact the biological efficacy of related compounds. For instance, replacing the triazole group with amide bond isosteres maintained β-cell protective activity while improving solubility .

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

- Diabetes Management : By modulating glucocorticoid levels.

- Anti-inflammatory Treatments : Due to its potential to influence metabolic pathways.

- Cancer Research : The indole framework is often associated with anticancer properties.

Eigenschaften

IUPAC Name |

2-[3-[2-(benzylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)25(30)16-27-15-23(21-12-8-9-13-22(21)27)33(31,32)17-24(29)26-14-20-10-6-5-7-11-20/h5-13,15,18-19H,14,16-17H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMMSUPMWOSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.